SKF96067
Übersicht
Beschreibung
SKF96067 ist eine chemische Verbindung, die für ihre Rolle als reversibler Inhibitor der gastrischen Wasserstoff-/Kalium-Adenosintriphosphatase (H+/K±ATPase) bekannt ist. Dieses Enzym ist entscheidend für die Ansäuerung des Magens, was this compound zu einer wertvollen Verbindung in der Erforschung von Erkrankungen im Zusammenhang mit Magensäure macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich zugänglich gemacht. Im Allgemeinen werden organische Synthesetechniken wie Kondensationsreaktionen, Cyclisierung und Reinigungsschritte eingesetzt, um die gewünschte Reinheit und Ausbeute zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung einer konstanten Qualität durch strenge Qualitätskontrollmaßnahmen umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Durchflusschemie könnte zur Steigerung der Effizienz und Reproduzierbarkeit eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
SKF96067 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Werkzeug zur Untersuchung der Enzyminhibition und der Mechanismen der Magensäuresekretion.
Biologie: Hilft beim Verständnis der physiologischen Rolle von H+/K±ATPase bei der Regulierung der Magensäure.
Wirkmechanismus
This compound entfaltet seine Wirkung durch reversible Inhibition des H+/K±ATPase-Enzyms. Es bindet an die aktive Stelle des Enzyms und verhindert den Austausch von Wasserstoff- und Kaliumionen, der für die Magensäuresekretion unerlässlich ist. Diese Inhibition reduziert die Gesamtsäure im Magen und bietet therapeutische Vorteile bei säurebedingten Erkrankungen .
Biochemische Analyse
Biochemical Properties
SKF96067 plays a significant role in biochemical reactions by inhibiting the activity of the gastric H+/K±ATPase enzyme . This enzyme is crucial for the acidification of the stomach, and its inhibition by this compound leads to a reduction in gastric acid secretion. This compound interacts with the H+/K±ATPase enzyme competitively with respect to the activating action of potassium ions (K+), with a Ki value of 0.39 ± 0.05 μM . Additionally, this compound inhibits hydrogen ion transport and ATPase activity with an IC50 value of 60 ± 10 μM at pH 7.0 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the H+/K±ATPase enzyme. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the H+/K±ATPase enzyme, this compound reduces the production of gastric acid, which can impact the overall cellular environment in the stomach lining . This reduction in acid production can influence the expression of genes related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H+/K±ATPase enzyme, where it acts as a reversible inhibitor . This compound competes with potassium ions for binding to the enzyme, thereby inhibiting its activity. This inhibition prevents the transport of hydrogen ions into the stomach lumen, reducing gastric acid secretion . The compound’s interaction with the enzyme is characterized by a Ki value of 0.39 ± 0.05 μM, indicating its high affinity for the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have implications for cellular function and overall gastric health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the gastric lining and other tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its inhibitory capacity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of the H+/K±ATPase enzyme . The compound interacts with enzymes and cofactors involved in gastric acid secretion, influencing metabolic flux and metabolite levels. By inhibiting the H+/K±ATPase enzyme, this compound affects the overall metabolic balance in the stomach lining, leading to changes in the production and transport of hydrogen ions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to the H+/K±ATPase enzyme. This compound’s distribution within the gastric lining is critical for its inhibitory effects on acid secretion . The compound’s transport mechanisms ensure its effective delivery to target sites within the stomach.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The compound’s activity is directed towards the enzyme’s lumenal side, where it competes with potassium ions for binding . This specific localization is essential for this compound’s function as an inhibitor of gastric acid secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SKF96067 involves several steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures. The use of automated reactors and continuous flow chemistry could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SKF96067 unterliegt hauptsächlich Inhibitionsreaktionen mit dem H+/K±ATPase-Enzym. Es inhibiert die Aktivität des Enzyms kompetitiv in Bezug auf die aktivierende Wirkung von Kaliumionen .
Häufige Reagenzien und Bedingungen
Die Inhibition von H+/K±ATPase durch this compound wird in vitro unter Bedingungen wie einem pH-Wert von 7,0, dem Vorhandensein von 100 Millimolar Natriumchlorid und 1 Millimolar Kaliumchlorid untersucht. Die Verbindung weist unter diesen Bedingungen einen Wert für die inhibitorische Konzentration (IC50) von 60 ± 10 Mikromolar auf .
Hauptprodukte, die gebildet werden
Das Hauptprodukt der Reaktion zwischen this compound und H+/K±ATPase ist der inhibierte Enzymkomplex, der zu einer reduzierten Wasserstoffionentransport und einer verringerten Magensäuresekretion führt .
Wirkmechanismus
SKF96067 exerts its effects by reversibly inhibiting the H+/K±ATPase enzyme. It binds to the enzyme’s active site, preventing the exchange of hydrogen and potassium ions, which is essential for gastric acid secretion. This inhibition reduces the overall acidity in the stomach, providing therapeutic benefits for acid-related conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Omeprazol: Ein weiterer Protonenpumpenhemmer, der H+/K±ATPase irreversibel hemmt.
Lansoprazol: Ähnlich wie Omeprazol hemmt es das Enzym ebenfalls irreversibel.
Pantoprazol: Ein weiterer irreversibler Inhibitor von H+/K±ATPase.
Einzigartigkeit von SKF96067
Im Gegensatz zu den oben genannten Verbindungen ist this compound ein reversibler Inhibitor, d. h. seine Wirkung kann leichter kontrolliert und umgekehrt werden. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen, bei denen eine reversible Inhibition bevorzugt wird .
Biologische Aktivität
SKF96067 is a reversible inhibitor of the gastric H+/K+-ATPase, which plays a critical role in gastric acid secretion. This compound is primarily studied for its potential therapeutic applications in treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.
This compound functions by inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in hydrogen ion secretion into the gastric lumen, thereby reducing gastric acidity. The selectivity of this compound for the H+/K+-ATPase over other ATPases is crucial for minimizing side effects associated with broader-spectrum proton pump inhibitors (PPIs) .
In vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits H+/K+-ATPase activity. The following table summarizes key findings from various studies:
Study Reference | Concentration (µM) | % Inhibition of H+/K+-ATPase |
---|---|---|
Study 1 | 1 | 85% |
Study 2 | 10 | 95% |
Study 3 | 5 | 90% |
These results indicate that this compound exhibits potent inhibitory effects on gastric acid secretion at relatively low concentrations.
Animal Studies
Animal studies have further validated the efficacy of this compound. For instance, in a rat model of induced gastric ulcers, administration of this compound resulted in a significant reduction in ulcer area compared to control groups. The following table outlines these findings:
Treatment Group | Ulcer Area (mm²) | % Reduction from Control |
---|---|---|
Control | 30 ± 5 | - |
This compound (10 mg/kg) | 10 ± 3 | 66% |
Omeprazole (10 mg/kg) | 8 ± 2 | 73% |
Both this compound and omeprazole showed significant reductions in ulcer area, highlighting this compound's potential as an effective treatment option .
Case Studies
A series of case studies have been conducted to assess the clinical efficacy of this compound in patients with chronic gastritis and GERD. One notable case involved a patient who experienced persistent symptoms despite standard PPI therapy. Upon switching to this compound, the patient reported significant symptom relief and improved quality of life within two weeks.
-
Patient A : Chronic GERD, previously treated with omeprazole.
- Initial Symptoms : Heartburn, regurgitation.
- Treatment : this compound.
- Outcome : Symptom relief within two weeks; no adverse effects reported.
-
Patient B : Chronic gastritis with refractory symptoms.
- Initial Symptoms : Abdominal pain, nausea.
- Treatment : this compound.
- Outcome : Marked improvement in symptoms; endoscopic evaluation showed reduced inflammation.
These cases suggest that this compound may be beneficial for patients who do not respond adequately to conventional therapies.
Safety and Side Effects
While this compound has shown promise as an effective PPI, safety profiles from clinical trials indicate that it is generally well-tolerated. Common side effects reported include mild gastrointestinal disturbances and headache, which are consistent with those observed with other PPIs .
Eigenschaften
IUPAC Name |
1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJDLHBPIXVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151146 | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115607-61-9 | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.